2-メチル-1-ペンチルピペラジン

概要

説明

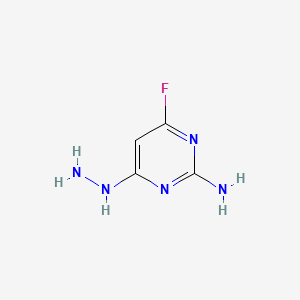

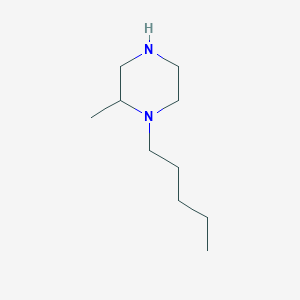

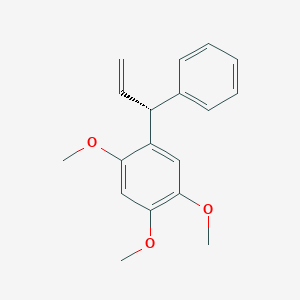

Piperazines are a class of organic compounds consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as a raw material in the manufacture of chemicals and pharmaceuticals .

Synthesis Analysis

There are several methods for the synthesis of piperazine derivatives, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of piperazines consists of a six-membered ring with two nitrogen atoms at opposite positions . The remaining positions in the ring are occupied by carbon atoms .Chemical Reactions Analysis

Piperazines can undergo a variety of chemical reactions, including reactions with acids to form salts, reactions with alkyl halides to form substituted piperazines, and reactions with carbonyl compounds to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazines can vary widely depending on their specific structure. For example, they can vary in terms of their solubility, melting point, boiling point, and reactivity .科学的研究の応用

ピペラジン誘導体の合成

2-メチル-1-ペンチルピペラジン: は、様々なピペラジン誘導体の合成における重要な前駆体です。 これらの誘導体は、幅広い生物学的および薬理学的活性を持つため、重要です 。この化合物の構造により、スルホニウム塩との環化反応やユギ反応など、医薬品化学で重要な反応を通じて、複雑な分子を作成することができます。

抗菌性ポリマー

2-メチル-1-ペンチルピペラジンが属するピペラジン部分は、抗菌性ポリマーの開発に利用されています。 これらのポリマーは、病原性微生物と戦うために、バイオメディカルセクター、ヘルスケア製品、水浄化システム、食品包装において不可欠です .

毒性学と薬理学

毒性学と薬理学の研究では、2-メチル-1-ペンチルピペラジンは、他の合成オピオイドと共に特徴付けられています。 µ-オピオイド受容体(MOR)の活性化の可能性に対するその影響が研究されており、他の化合物と比較したその有効性と効力に関する洞察を提供しています .

工業プロセス

2-メチル-1-ペンチルピペラジンを含むピペラジン化合物は、様々な工業プロセスにおける役割について調査されています。 それらは、バイオディーゼル生産、食品および飲料の向上、医薬品など、幅広い産業用途を持つ酵素であるリパーゼの合成に関与しています .

環境科学

環境科学の研究では、二酸化炭素回収・貯留(CCUS)技術におけるピペラジン誘導体の使用が調査されています。 これらの化合物は、産業源からのCO2排出量を脱炭素化する役割を果たし、ネットゼロ目標達成に貢献することができます .

農業研究

農業セクターでは、ピペラジン誘導体は、殺虫剤として機能したり、作物保護を強化したりする新しい化合物を開発するための継続的な研究の一部です。 ピペラジン系シントンの化学反応性により、様々な分子に組み込むことが容易になり、農業化学の革新につながる可能性があります .

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-Methyl-1-pentylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine, which can enhance cholinergic neurotransmission . Additionally, 2-Methyl-1-pentylpiperazine can bind to serotonin receptors, influencing serotonin signaling pathways .

Cellular Effects

2-Methyl-1-pentylpiperazine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-Methyl-1-pentylpiperazine can modulate the activity of neurotransmitter receptors, leading to changes in cell signaling and neurotransmission . It also affects gene expression by altering the transcriptional activity of certain genes involved in neurotransmitter synthesis and degradation . Furthermore, 2-Methyl-1-pentylpiperazine impacts cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of 2-Methyl-1-pentylpiperazine involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, to exert its effects. For instance, 2-Methyl-1-pentylpiperazine binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . It also interacts with serotonin receptors, modulating serotonin signaling pathways . These interactions result in changes in gene expression, enzyme activity, and neurotransmitter levels, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-1-pentylpiperazine can change over time. The compound’s stability and degradation play a crucial role in its temporal effects. Studies have shown that 2-Methyl-1-pentylpiperazine is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, such as alterations in gene expression and enzyme activity . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying 2-Methyl-1-pentylpiperazine .

Dosage Effects in Animal Models

The effects of 2-Methyl-1-pentylpiperazine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cholinergic neurotransmission and improve cognitive function . At high doses, 2-Methyl-1-pentylpiperazine can cause toxic effects, such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects .

Metabolic Pathways

2-Methyl-1-pentylpiperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, 2-Methyl-1-pentylpiperazine can alter metabolic flux and metabolite levels, impacting cellular metabolism and function .

Transport and Distribution

The transport and distribution of 2-Methyl-1-pentylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by various transporters, such as the L-type amino acid transporter 1 (LAT1) . Once inside the cell, 2-Methyl-1-pentylpiperazine can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

2-Methyl-1-pentylpiperazine exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize in various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct 2-Methyl-1-pentylpiperazine to specific organelles . The subcellular localization of 2-Methyl-1-pentylpiperazine can influence its interactions with biomolecules and its overall cellular effects .

特性

IUPAC Name |

2-methyl-1-pentylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-4-5-7-12-8-6-11-9-10(12)2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDIZEYCFFEWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CCNCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60667951 | |

| Record name | 2-Methyl-1-pentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26864-98-2 | |

| Record name | 2-Methyl-1-pentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-8-azaspiro[5.5]undecane-1,7-dione](/img/structure/B1499428.png)

![Ethyl 2-bromofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B1499433.png)

![(2-Bromofuro[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1499434.png)

![6-Fluoro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B1499454.png)